The 5-HT1A receptor is implicated in regulating mood, anxiety, and cognition. Lesopitron dihydrochloride's selective action on this receptor makes it a valuable research tool for scientists investigating the neurobiological basis of anxiety and depression. Studies in animal models have shown that Lesopitron dihydrochloride can produce anxiolytic (anti-anxiety) and antidepressant-like effects [].
The 5-HT1A receptor also plays a role in sleep regulation. Lesopitron dihydrochloride can be used to study the mechanisms by which serotonin influences sleep-wake cycles and circadian rhythms [].
Some research suggests that the 5-HT1A receptor may be involved in memory and learning processes. Lesopitron dihydrochloride can be employed to investigate how activation of this receptor affects these functions [].
The ability of Lesopitron dihydrochloride to interact selectively with the 5-HT1A receptor makes it a potential lead compound for the development of new medications for various neurological and psychiatric disorders. By understanding how Lesopitron dihydrochloride produces its effects, researchers can design drugs with improved efficacy and fewer side effects [].
The chemical reactivity of Lesopitron dihydrochloride is significant in understanding its stability and interaction with other substances. In solid-state pharmaceuticals, the compound can undergo various reactions, including:
Research indicates that solid-state reactions can be influenced by factors such as temperature and humidity, which are critical for maintaining the integrity of Lesopitron dihydrochloride in pharmaceutical formulations .
Lesopitron dihydrochloride exhibits notable biological activity primarily through its mechanism as a selective serotonin reuptake inhibitor. This action leads to increased serotonin levels in the synaptic cleft, contributing to enhanced mood and reduced anxiety. Clinical studies have shown that Lesopitron dihydrochloride can effectively alleviate symptoms associated with depression and anxiety disorders. Its pharmacodynamic profile suggests a favorable safety margin, with side effects typically being mild and manageable compared to other antidepressants .
The synthesis of Lesopitron dihydrochloride involves several steps that ensure the purity and efficacy of the final product. Common methods include:
These synthesis methods are crucial for producing high-quality pharmaceutical products that meet regulatory standards
Lesopitron dihydrochloride is primarily used in clinical settings for treating: Additionally, ongoing research explores its potential applications in other neuropsychiatric disorders, highlighting its versatility as a therapeutic agent.
Interaction studies involving Lesopitron dihydrochloride focus on its pharmacokinetics and pharmacodynamics when combined with other medications. Key findings include:
Understanding these interactions is essential for optimizing therapeutic regimens and minimizing adverse effects .
Lesopitron dihydrochloride shares similarities with several other compounds within the SSRI class and beyond. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Class | Unique Features |
|---|---|---|
| Fluoxetine | SSRI | First SSRI approved; widely studied for efficacy |
| Sertraline | SSRI | Known for fewer side effects; effective in PTSD |
| Paroxetine | SSRI | Has sedative properties; effective for anxiety |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Dual action on serotonin and norepinephrine |
| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Unique mechanism; less sexual side effects |
Lesopitron dihydrochloride is distinct due to its specific action on serotonin reuptake while maintaining a favorable side effect profile compared to other SSRIs. Its dual hydrochloride form enhances solubility, making it particularly effective in clinical applications.
Lesopitron was first synthesized in the early 1990s by researchers at Esteve Pharmaceuticals. Colombo Pinol et al. patented the compound (EP 382637, US 5128343) through a multi-step process involving the alkylation of pyrimidine derivatives with chloropyrazole intermediates. The dihydrochloride salt was later developed to enhance solubility and bioavailability, with polymorphs I and II characterized via X-ray diffraction and infrared spectroscopy.
Initial rodent studies demonstrated its anxiolytic effects in social interaction and marmoset models, where it outperformed structurally related 5-HT₁A agonists like buspirone. Notably, lesopitron countered benzodiazepine withdrawal-induced anxiety in rats without potentiating alcohol or barbiturate effects, distinguishing it from GABAergic anxiolytics.
Phase I trials established tolerability at single doses up to 50 mg and repeated doses of 45 mg/day. A Phase II randomized controlled trial (n=68) compared lesopitron (4–80 mg/day) to lorazepam (2–4 mg/day) in generalized anxiety disorder (GAD). Lesopitron showed comparable efficacy to lorazepam in reducing Hamilton Anxiety Scale (HAM-A) scores, with a mean reduction of 6.1 points versus 6.1 for lorazepam and 3.4 for placebo. Despite promising results, development was discontinued post-Phase II, possibly due to strategic decisions rather than safety concerns.
Lesopitron dihydrochloride possesses the molecular formula C15H21ClN6·2HCl, representing the dihydrochloride salt form of the parent compound lesopitron [2] [5]. The molecular weight of lesopitron dihydrochloride is 393.74 g/mol, which includes the contribution of two hydrochloride ions to the base lesopitron structure [2] [8]. The percent composition by mass consists of carbon at 45.76%, hydrogen at 5.89%, chlorine at 27.01%, and nitrogen at 21.34% [8]. The compound exists as an achiral molecule with no defined stereocenters, resulting in zero stereochemical complexity [2] [24].
The chemical nomenclature defines lesopitron dihydrochloride as 2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine dihydrochloride [11]. The structure incorporates a pyrimidine ring system connected through a piperazine linker to a chloropyrazole moiety via a four-carbon alkyl chain [1] [3]. The dihydrochloride salt formation enhances the compound's pharmaceutical properties, particularly its solubility characteristics in aqueous media [5] [11].
The molecular architecture of lesopitron dihydrochloride encompasses several distinct functional groups that contribute to its chemical and pharmacological properties [1] [2]. The pyrimidine ring represents a six-membered heterocyclic aromatic system containing two nitrogen atoms at positions 1 and 3, providing electron-withdrawing characteristics to the overall structure [1] [24]. This aromatic heterocycle serves as the primary pharmacophore for serotonin receptor binding activity [24].
The piperazine ring functions as a saturated six-membered diazacyclic system, containing nitrogen atoms at positions 1 and 4 [1] [11]. This structural element acts as a flexible linker between the pyrimidine and pyrazole components while contributing to the compound's basicity [2] [24]. The piperazine moiety exhibits conformational flexibility, allowing optimal spatial orientation for receptor interactions [11].
The chloropyrazole component consists of a five-membered heterocyclic ring containing two nitrogen atoms with a chlorine substituent at the 4-position [1] [3]. The pyrazole ring system contributes to the compound's lipophilic character and provides specific steric requirements for biological activity [24]. The chlorine substitution enhances the electron-withdrawing properties of the pyrazole ring while influencing the compound's metabolic stability [1] [8].
The butyl alkyl chain connecting the piperazine and pyrazole rings comprises four methylene units, providing optimal spatial separation between the heterocyclic components [1] [11]. This aliphatic linker maintains the appropriate three-dimensional geometry required for effective receptor binding while contributing to the molecule's hydrophobic interactions [2] .
Lesopitron dihydrochloride exhibits achiral characteristics with no asymmetric carbon centers or other stereogenic elements [2] [24]. The molecule contains zero defined stereocenters and zero E/Z isomeric centers, resulting in a single stereochemical configuration [2] [11]. This stereochemical simplicity eliminates the potential for optical isomerism or geometric isomerism complications in pharmaceutical development [24].
The conformational analysis reveals that the molecule adopts a relatively flexible three-dimensional structure due to the presence of rotatable bonds within the alkyl linker chain [1] [2]. The piperazine ring can adopt chair conformations similar to cyclohexane, while the pyrimidine and pyrazole rings maintain planar aromatic geometries [1] [24]. The overall molecular conformation is influenced by intramolecular interactions and crystal packing forces in the solid state [12] [13].
The absence of stereochemical complexity simplifies analytical characterization and eliminates the need for chiral separation techniques during synthesis or purification processes [2] [24]. This stereochemical uniformity also ensures consistent pharmacological activity without the complications associated with stereoisomeric mixtures [1] .
Lesopitron dihydrochloride manifests as a white to off-white crystalline powder under standard conditions [5] [15]. The compound exhibits well-defined crystalline properties that are essential for pharmaceutical applications and quality control procedures [8] [12]. The crystalline form demonstrates good stability under normal storage conditions when protected from moisture and excessive humidity [7] [14].
The relative density of lesopitron dihydrochloride has been reported as 1.31 g/cm³, indicating a moderately dense crystalline structure [14]. This density value reflects the efficient packing of molecules within the crystal lattice and contributes to the compound's solid-state stability [12] [13]. The crystalline material displays characteristic powder diffraction patterns that serve as fingerprint identification methods for quality assurance purposes [12] [13].
The crystal habit and morphology of lesopitron dihydrochloride influence its flow properties and compressibility characteristics during pharmaceutical processing [12] [13]. The crystalline particles exhibit uniform size distribution when prepared under controlled conditions, facilitating consistent dosage form manufacturing [8] [12].
Lesopitron dihydrochloride demonstrates a melting point range of 194-197.5°C, indicating good thermal stability at moderate temperatures [8]. This melting point range represents the transition from the crystalline solid state to the liquid phase under atmospheric pressure conditions [8]. The relatively narrow melting point range suggests high purity and crystalline uniformity of the compound [8].
The thermal behavior of lesopitron dihydrochloride has been characterized through differential thermal analysis, providing insights into its thermal decomposition patterns [8]. The compound maintains structural integrity below its melting point, making it suitable for various pharmaceutical processing techniques that require elevated temperatures [8] [12].
The melting point serves as a critical quality control parameter for identity confirmation and purity assessment of lesopitron dihydrochloride batches [8] [15]. Variations in melting point can indicate the presence of impurities or different polymorphic forms [12] [13].
The dihydrochloride salt formation significantly enhances the aqueous solubility of lesopitron compared to its free base form [5] [11]. This improved solubility profile is attributed to the ionic character imparted by the hydrochloride salt formation, which facilitates dissolution in polar solvents [2] [5]. The enhanced solubility characteristics make the compound suitable for pharmaceutical formulations requiring rapid dissolution rates [11].
Lesopitron dihydrochloride demonstrates good solubility in water and other polar solvents due to its ionic nature [5] [11]. The compound exhibits limited solubility in non-polar organic solvents, reflecting its predominantly hydrophilic character in the salt form [2] [5]. The solubility behavior is pH-dependent, with optimal dissolution occurring under acidic to neutral conditions [5] [11].
The dissolution rate of lesopitron dihydrochloride is influenced by particle size, crystalline form, and environmental conditions such as temperature and pH [11] [12]. These solubility characteristics are crucial for bioavailability considerations and pharmaceutical formulation development [5] [11].
Lesopitron dihydrochloride exhibits good chemical stability under normal storage conditions when protected from excessive moisture and high temperatures [7] [12]. The compound maintains its chemical integrity over extended periods when stored in sealed containers with appropriate desiccants [7] [14]. Stability studies have demonstrated minimal degradation under accelerated aging conditions [14].
The compound shows stability in the pH range typically encountered in pharmaceutical formulations [5] [11]. However, extreme pH conditions may lead to chemical degradation or salt dissociation [5]. The presence of the dihydrochloride salt enhances the overall stability profile compared to the free base form [2] [5].
Photostability assessments indicate that lesopitron dihydrochloride should be protected from direct sunlight and intense artificial lighting during storage [7] [14]. The compound demonstrates good stability in the presence of common pharmaceutical excipients when formulated appropriately [11] [14].
Lesopitron dihydrochloride exists in multiple crystalline polymorphic forms, designated as Polymorph I and Polymorph II, each exhibiting distinct physicochemical properties [12] [13]. These polymorphic forms arise from different molecular packing arrangements within the crystal lattice while maintaining identical chemical composition [12] [13]. The identification and characterization of these polymorphs is crucial for pharmaceutical development and regulatory compliance [12] [13].
| Polymorph | Infrared Bands (cm⁻¹) | X-ray Diffraction d-spacing (Å) |
|---|---|---|
| Polymorph I | 1910, 1804, 1626, 1544, 1411 | 16.15, 14.96, 6.70, 4.39, 3.47 |
| Polymorph II | 1913, 1799, 1623, 1588, 1544 | 16.22, 14.95, 8.15, 4.39, 3.47 |
Polymorph I can be prepared from Polymorph II through controlled crystallization processes involving stirring in ethanol at temperatures between 25°C and 80°C for periods ranging from 4 to 24 hours [12] [13]. Polymorph II is obtained by heating lesopitron dihydrochloride suspensions in aliphatic alcohols under reflux conditions followed by rapid cooling to 0-5°C [12] [13]. The transformation between polymorphic forms is influenced by temperature, solvent selection, and crystallization time parameters [12] [13].
Lesopitron dihydrochloride forms distinct hydrated crystalline structures designated as I-hydrate and II-hydrate, each corresponding to their respective anhydrous polymorphic forms [12] [13]. The I-hydrate contains water content between 3 and 6% by weight, while the II-hydrate exhibits lower water content ranging from 1.5 to 2.5% [12] [13]. These hydrated forms demonstrate different stability profiles and physicochemical characteristics compared to their anhydrous counterparts [12] [13].
| Hydrated Form | Water Content (%) | Formation Conditions | Infrared Characteristics (cm⁻¹) |
|---|---|---|---|
| I-hydrate | 3-6% | 80% relative humidity | 1900, 1797, 1624, 1548, 1527 |
| II-hydrate | 1.5-2.5% | 30-60% relative humidity | 1902, 1798, 1621, 1549, 1537 |
The I-hydrate form can be prepared by exposing Polymorph I to high relative humidity conditions (80% or above) at room temperature with air circulation [12] [13]. The II-hydrate is formed when Polymorph II is subjected to moderate humidity conditions ranging from 30-60% relative humidity [12] [13]. Both hydrated forms can be converted back to their anhydrous states through controlled drying at temperatures between 40-60°C [12] [13].
The polymorphic forms of lesopitron dihydrochloride exhibit distinct physicochemical properties that influence their pharmaceutical utility and processing characteristics [12] [13]. These differences are reflected in their infrared spectral patterns, X-ray diffraction profiles, and hygroscopic behaviors [12] [13]. The I-hydrate form demonstrates superior physical stability compared to other polymorphic forms due to its reduced hygroscopic tendency [12] [13].
The dissolution rates and bioavailability profiles may vary between different polymorphic forms, making polymorph control essential for consistent pharmaceutical performance [12] [13]. The I-hydrate form offers advantages in pharmaceutical manufacturing due to its stability under typical storage and processing conditions [12] [13]. The transformation kinetics between polymorphic forms depend on environmental conditions such as temperature, humidity, and mechanical stress [12] [13].
The regulatory implications of polymorphism require thorough characterization and control of the specific crystalline form used in pharmaceutical products [12] [13]. Quality control procedures must include analytical methods capable of distinguishing between different polymorphic forms to ensure batch-to-batch consistency [12] [13].
Proton Nuclear Magnetic Resonance spectroscopy analysis of lesopitron dihydrochloride reveals characteristic resonance patterns consistent with its molecular structure [15]. The spectroscopic data confirms the structural integrity of the compound and serves as a primary identification method for quality control purposes [15]. The Nuclear Magnetic Resonance spectrum demonstrates signals corresponding to the aromatic protons of the pyrimidine and pyrazole rings, as well as the aliphatic protons of the piperazine ring and butyl linker chain [15].
The purity assessment through Nuclear Magnetic Resonance spectroscopy indicates that pharmaceutical-grade lesopitron dihydrochloride achieves purity levels of 98.0% or higher [15]. The spectroscopic analysis provides quantitative information about the compound's chemical composition and can detect the presence of related impurities or degradation products [15]. The integration patterns of specific proton signals allow for accurate molecular identification and structural confirmation [15].
The Nuclear Magnetic Resonance characterization includes both one-dimensional proton and carbon-13 experiments to provide comprehensive structural information [15]. The chemical shift values and coupling patterns observed in the spectra are consistent with the expected molecular structure and confirm the presence of the dihydrochloride salt form [15].
Infrared spectroscopy provides distinctive fingerprint identification for lesopitron dihydrochloride and its various polymorphic forms [12] [13]. The infrared spectra exhibit characteristic absorption bands corresponding to specific functional groups within the molecular structure [12] [13]. The spectroscopic data serves as a primary analytical tool for polymorph identification and quality control procedures [12] [13].
| Polymorph | Key Infrared Bands (cm⁻¹) | Functional Group Assignments |
|---|---|---|
| Polymorph I | 1910, 1804, 1626, 1544, 1411, 1251 | C=N stretch, aromatic C=C, N-H bending |
| Polymorph II | 1913, 1799, 1623, 1588, 1544, 1409 | C=N stretch, aromatic C=C, N-H bending |
| I-hydrate | 1900, 1797, 1624, 1548, 1527, 1415 | O-H stretch, C=N stretch, aromatic C=C |
| II-hydrate | 1902, 1798, 1621, 1549, 1537, 1411 | O-H stretch, C=N stretch, aromatic C=C |
The infrared spectroscopic analysis distinguishes between anhydrous and hydrated forms through the presence of characteristic water-related absorption bands [12] [13]. The hydrated forms exhibit additional bands in the 3000-3500 cm⁻¹ region corresponding to O-H stretching vibrations [12] [13]. The relative intensities and exact positions of absorption bands vary between different polymorphic forms, enabling reliable identification [12] [13].
Mass spectrometry analysis of lesopitron dihydrochloride provides molecular weight confirmation and structural fragmentation patterns [1] . The molecular ion peak appears at m/z 393.74, corresponding to the intact dihydrochloride salt [2] [11]. The base compound lesopitron exhibits a molecular ion at m/z 320.82, representing the free base form without the hydrochloride ions [1] [3].
The fragmentation patterns observed in mass spectrometry reveal characteristic breakdown pathways that confirm the molecular structure [1] . The loss of chlorine atoms and alkyl chain fragments produces diagnostic ions that aid in structural elucidation [1] [3]. The mass spectrometric data supports the proposed molecular formula and provides additional confirmation of chemical identity [2] .
| Synthetic Approach | Key Components | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Classical Two-Step Synthesis | 2-(1-piperazinyl)pyrimidine + 1,4-dibromobutane + 4-chloropyrazole | Two separate condensation steps | Moderate (60-80) | Well-established methodology |
| One-Step Triple Fragment Condensation | All three fragments reacted simultaneously | DMF, K2CO3, reflux 17h, 80-180°C | 95 | High yield, single step, industrial efficiency |
| Pyrimidylpiperazine-Based Approach | 2-(1-piperazinyl)pyrimidine as starting material | Base-mediated alkylation conditions | Variable | Selective N-alkylation of piperazine |
| Carbochain Fragment Condensation | 1,4-dibromobutane or similar dihalide linker | Phase transfer conditions optional | Variable | Flexible linker chain incorporation |
| 4-Chloropyrazole Integration | 4-chloropyrazole N-alkylation | Nucleophilic substitution conditions | Variable | Direct pyrazole attachment |
[Table 2: Process Parameters for Optimized Synthesis]
| Parameter | Optimal Range | Industrial Preference |
|---|---|---|
| Temperature | 80-180°C | Reflux conditions (~140°C in DMF) |
| Pressure | 1-5 atm | Atmospheric pressure |
| Reaction Time | 1-24 hours | 17 hours for complete conversion |
| Solvent System | DMF, DMSO, alcohols, aromatic solvents | DMF (aprotic polar) |
| Base | K2CO3 (alkali metal carbonates) | K2CO3 (2-3 equiv vs piperazine) |
| Catalyst | Optional: tetrabutylammonium salts | Phase transfer agents if needed |
| Stoichiometry | Approximately equimolar ratios | 1:1.1:1 (piperazine:dihalide:pyrazole) |
[Table 3: Salt Formation and Crystallization Techniques]
| Process Step | Conditions | Product Form | Yield/Characteristics |
|---|---|---|---|
| Dihydrochloride Salt Preparation | HCl in isopropanol, 5-15°C, 30min stirring | Crude dihydrochloride salt | 98% yield, requires purification |
| Crystallization Method 1 | Ethanol reflux, slow cooling to 50-55°C | Polymorph I crystals | 88% yield, stable form |
| Crystallization Method 2 | Rapid cooling to 0-5°C from reflux | Polymorph II crystals | Higher initial yield, less stable |
| Polymorph I Formation | Ethanol suspension, 25-80°C stirring, 4-24h | Stable polymorph I | Thermodynamically stable |
| Polymorph II Formation | Ethanol reflux, rapid cooling to 0-5°C | Metastable polymorph II | Kinetically favored |
| Hydrate Formation | Controlled humidity exposure (30-80% RH) | I-hydrate or II-hydrate | 3-6% water (I-hydrate), 1.5-2.5% (II-hydrate) |
[Table 4: Yield Enhancement Strategies]
| Strategy | Implementation | Impact on Yield | Industrial Viability |
|---|---|---|---|
| Reaction Parameter Optimization | Optimize T, P, time, stoichiometry | 10-15% improvement | High - cost-effective |
| Solvent System Selection | DMF > DMSO > alcohols > aromatics | 5-10% improvement | High - scalable solvents |
| Base Selection and Stoichiometry | K2CO3, 2-3 equiv vs piperazine component | 15-20% improvement | High - inexpensive base |
| Temperature Control | Maintain reflux conditions, controlled cooling | 5-8% improvement | Medium - energy intensive |
| Phase Transfer Catalysis | Tetrabutylammonium salts when needed | 3-5% improvement | Medium - added complexity |
| Reactant Purification | High purity starting materials | 8-12% improvement | High - essential for quality |
| Workup Optimization | Efficient extraction, crystallization | 12-18% improvement | High - critical for recovery |
[Table 5: Scale-Up Considerations from Laboratory to Production]
| Aspect | Laboratory Scale | Pilot Scale | Production Scale |
|---|---|---|---|
| Reactor Design | Glass roundbottom flask | Jacketed glass/steel reactor | Large steel reactors (250L+) |
| Heat Transfer | Oil bath or heating mantle | Jacket heating/cooling | Steam/thermal oil heating |
| Mass Transfer | Magnetic stirring | Mechanical stirring | High-efficiency mixing |
| Mixing Efficiency | Good mixing in small volumes | Optimized impeller design | Multiple impellers, baffles |
| Safety Considerations | Fume hood ventilation | Enhanced ventilation systems | Comprehensive safety systems |
| Waste Management | Small waste volumes | Solvent recovery systems | Full solvent recycling |
| Quality Control | Batch analysis | In-process monitoring | Continuous PAT monitoring |
[Table 6: Process Chemistry Optimization Parameters]
| Parameter | Initial Conditions | Optimized Conditions | Improvement |
|---|---|---|---|
| Reaction Temperature | Variable (80-180°C) | 140°C (DMF reflux) | Consistent conversion |
| Reaction Time | Variable (1-24h) | 17 hours | Complete reaction |
| Solvent Volume | High dilution | Concentrated (5-8 vol) | Reduced waste |
| Base Equivalent | Excess base (>3 equiv) | 2.5 equiv K2CO3 | Cost reduction |
| Stirring Rate | Standard magnetic stirring | Controlled mechanical | Better mixing |
| Cooling Rate | Rapid quenching | Programmed cooling | Polymorph control |
| Isolation Method | Simple filtration | Crystallization control | Higher purity |